molecular formula C13H9ClO B042730 4'-Chlorobiphenyl-2-carbaldehyde CAS No. 153850-83-0

4'-Chlorobiphenyl-2-carbaldehyde

Cat. No. B042730
M. Wt: 216.66 g/mol
InChI Key: IRBHAVWDSJLCAS-UHFFFAOYSA-N
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Description

4'-Chlorobiphenyl-2-carbaldehyde is a compound of interest due to its structural components, which include a chlorobiphenyl group attached to an aldehyde function. Such compounds are significant in organic chemistry and materials science for their potential applications in synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Synthesis Analysis

The synthesis of compounds similar to 4'-Chlorobiphenyl-2-carbaldehyde often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl structures by linking aryl halides with arylboronic acids or esters. Another relevant method is the Vilsmeier-Haack reaction, used for the formylation of aromatic compounds to introduce aldehyde groups.

Molecular Structure Analysis

Molecular structure analysis of similar compounds typically employs techniques such as X-ray crystallography, which reveals the arrangement of atoms within a molecule and their spatial relationships. For 4'-Chlorobiphenyl-2-carbaldehyde, one would expect to see an analysis showing the planarity or non-planarity of the biphenyl system and the orientation of the aldehyde group relative to the chlorinated biphenyl rings.

Chemical Reactions and Properties

Compounds like 4'-Chlorobiphenyl-2-carbaldehyde participate in various chemical reactions, including nucleophilic addition reactions due to the presence of the aldehyde group. They can also undergo further functionalization at the aromatic ring through electrophilic substitution reactions. The chloro substituent can influence the reactivity of the compound by directing incoming groups to specific positions on the aromatic ring.

Physical Properties Analysis

The physical properties of such compounds are dictated by their molecular structure. Properties like melting and boiling points, solubility in different solvents, and crystalline structure can be influenced by the presence of the chloro and aldehyde functional groups.

Chemical Properties Analysis

Chemically, the aldehyde group is reactive towards various nucleophiles, allowing for the formation of alcohols, acids, and their derivatives through reduction, oxidation, and condensation reactions. The chloro group can be substituted by other groups in nucleophilic aromatic substitution reactions, depending on the conditions and the nucleophile's nature.

For further detailed studies and specific experimental results on compounds closely related to 4'-Chlorobiphenyl-2-carbaldehyde, refer to the following sources:

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

  • Biological Evaluation and Applications :

  • Photocatalytic Degradation and Environmental Applications :

    • Hong et al. (1998) studied the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water, a related compound, demonstrating its breakdown into simpler molecules (Hong, Wang, & Bush, 1998).
  • Material Science and Fluorescence Applications :

    • Xu and Yu (2011) synthesized aryl-substituted thiophene derivatives, highlighting their potential in organic light-emitting diode materials (Xu & Yu, 2011).
  • Advanced Organic Synthesis Techniques :

    • Alcaide and Almendros (2002) discussed the use of 4-oxoazetidine-2-carbaldehydes as building blocks in stereocontrolled synthesis for creating biologically important substances (Alcaide & Almendros, 2002).

Safety And Hazards

4’-Chlorobiphenyl-2-carbaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBHAVWDSJLCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362702
Record name 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chlorobiphenyl-2-carbaldehyde

CAS RN

153850-83-0
Record name 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153850-83-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 2-bromobenzaldehyde (2.3 ml) and tetrakis(triphenylphosphine)palladium(O) (0.35 g) in toluene (50 mL), was added 4-chlorophenylboronic acid (4.0 g) and 2M Na2CO3 (70 ml). The mixture was heated under reflux for one hour. The reaction was cooled, diluted with water and extracted with ethyl acetate. The organic layer was washed with brine and the combined aqueous layers back-extracted with ethyl acetate. The combined organic layers were dried over Na2SO4. The crude material was purified by flash chromatography using 97.5/2.5 hexane/ethyl acetate.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-bromobenzaldehyde (25.05 mL, 40.0 g, 216 mmol) was added to toluene (550 mL) and degassed and flushed with nitrogen. 4-chlorophenylboronic acid (43.9 g, 281 mmol), degassed 2M sodium carbonate (757 mL, 1513 mmol), and tetrakis(triphenylphosphine)palladium(0) (5.00 g, 4.32 mmol) were added. The mixture was refluxed for 2.5 hours, cooled, and the phases were separated. The organic layer was extracted with 2M sodium carbonate, and the aqueous layer was back extracted with ethyl ether. The organic portions were combined, dried with brine and then anhydrous sodium sulfate. The solution was concentrated and purified by flash column chromatography on silica gel with 3% ethyl acetate (in hexanes) increasing to 10% ethyl acetate (in hexanes).
Quantity
25.05 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Quantity
757 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JL Hofstra, BR Grassbaugh, QM Tran… - The Journal of …, 2015 - ACS Publications
… 4′-Chlorobiphenyl-2-carbaldehyde (145.1 mg, 0.66 mmol, 1 equiv) and methoxylamine hydrochloride (111.0 mg, 1.31 mmol, 2 equiv) reacted in the presence of NaOAc (241.8 mg, …
Number of citations: 49 pubs.acs.org
Y Kim, J Kim, J Tae, BL Roth, H Rhim, G Keum… - Bioorganic & medicinal …, 2013 - Elsevier
It has been reported that 5-HT 7 receptors are promising targets of depression and neuropathic pain. 5-HT 7 receptor antagonists have exhibited antidepressant-like profiles, while …
Number of citations: 17 www.sciencedirect.com
ML Hossain, F Ye, Z Liu, Y Xia, Y Shi… - The Journal of …, 2014 - ACS Publications
A novel protocol for the synthesis of phenanthrenes through the copper-catalyzed reaction of aromatic tosylhydrazones with terminal alkynes is explored. The reaction proceeds via the …
Number of citations: 63 pubs.acs.org
J Zhang, D Shi, H Zhang, Z Xu, H Bao, H Jin, Y Liu - Tetrahedron, 2017 - Elsevier
… Prepared from 4′-chlorobiphenyl-2-carbaldehyde; isolated as white solid (55.3ámg, 80%), mp 132–133á░C; IR (KBr, cm −1 ): νá=á1757, 1606; 1 H NMR (500áMHz, CDCl 3 ): δ 8.41 (…
Number of citations: 25 www.sciencedirect.com

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